molecular formula C17H17NO3S2 B11642225 ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B11642225
M. Wt: 347.5 g/mol
InChI Key: RWUWJYADZAGEST-NHZNEZGNSA-N
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Description

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylprop-2-enylidene group, and an ester functional group. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-mercaptopropanoate with 3-phenylprop-2-enal in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can be compared with other similar compounds such as:

Biological Activity

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, also known as a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO3S2C_{17}H_{17}NO_3S_2, with a molecular weight of approximately 357.45 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H17N O3 S2
Molecular Weight357.45 g/mol
IUPAC NameThis compound
CAS Number465508-66-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds in the thiazolidinone class can modulate enzyme activities and influence signaling pathways relevant to disease processes.

  • Enzyme Inhibition : Thiazolidinones are known to inhibit specific enzymes involved in metabolic pathways. For instance, they may affect enzymes related to glucose metabolism and lipid profiles.
  • Antioxidant Activity : Some studies suggest that thiazolidinones exhibit antioxidant properties, which can protect cells from oxidative stress.

Antidiabetic Effects

Recent studies have highlighted the potential of thiazolidinones in managing diabetes. For example, compounds similar to this compound have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Case Study : A study involving diabetic mice treated with thiazolidinone derivatives demonstrated significant improvements in glucose tolerance and insulin sensitivity. The mechanism was linked to the modulation of gluconeogenesis pathways and activation of insulin signaling cascades .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer potential. They may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings : A study reported that thiazolidinone derivatives could inhibit the growth of breast cancer cells by triggering apoptotic pathways and disrupting cell cycle progression .

Properties

Molecular Formula

C17H17NO3S2

Molecular Weight

347.5 g/mol

IUPAC Name

ethyl 3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H17NO3S2/c1-2-21-15(19)11-12-18-16(20)14(23-17(18)22)10-6-9-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3/b9-6+,14-10-

InChI Key

RWUWJYADZAGEST-NHZNEZGNSA-N

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S

Origin of Product

United States

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